(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate

Chiral Chemistry Stereoselective Synthesis Medicinal Chemistry

The compound (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate (CAS 1246212-30-5) is a chiral, non-racemic small molecule with the molecular formula C14H17BrN2O3 and a molecular weight of 341.21 g/mol. It belongs to the class of pyridinyl cyclohexane carboxamide esters.

Molecular Formula C14H17BrN2O3
Molecular Weight 341.20 g/mol
Cat. No. B12332122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate
Molecular FormulaC14H17BrN2O3
Molecular Weight341.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C14H17BrN2O3/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-12-7-6-11(15)8-16-12/h6-10H,2-5H2,1H3,(H,16,17,18)
InChIKeyGZFGTASWNSJRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate: A Key Chiral Intermediate


The compound (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate (CAS 1246212-30-5) is a chiral, non-racemic small molecule with the molecular formula C14H17BrN2O3 and a molecular weight of 341.21 g/mol. It belongs to the class of pyridinyl cyclohexane carboxamide esters. This specific stereoisomer is typically supplied at a purity of 95%+ for research and development purposes . Its structure features a trans-1,4-disubstituted cyclohexane scaffold bearing a methyl ester and a 5-bromopyridin-2-yl carboxamide moiety, making it a versatile building block in medicinal chemistry for the synthesis of more complex, potentially bioactive molecules.

Precision Sourcing of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate: Why Analogs Cannot Be Interchanged


In synthetic chemistry, substituting a chiral intermediate like (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate with its cis-isomer, the corresponding acid, or a des-bromo analog is not trivial and will lead to a divergent synthetic pathway. The specific (1r,4r) configuration dictates the three-dimensional orientation of the molecule, which is paramount if the compound is used to construct a rigid, stereospecific pharmacophore. A change to the (1s,4s) enantiomer or the cis-configured diastereomer will produce a different final compound with potentially altered or absent biological activity. Similarly, the bromine atom on the pyridine ring is a critical functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl ester serves as a protected form of the carboxylic acid, allowing for orthogonal deprotection strategies . Using a non-halogenated analog would eliminate this essential synthetic diversification point.

Quantitative Differentiation Guide for Procuring (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate


Stereochemical Identity: Differentiating (1r,4r) from (1s,4s) and Cis Isomers for Chiral Synthesis

The procurement specification for the (1r,4r)-isomer, as opposed to its enantiomer (1s,4s) or cis diastereomers, is justified by the need for a single, defined chiral building block. The (1r,4r) configuration provides a specific trans-diequatorial or trans-diaxial orientation of the substituents, depending on the ring conformation, which directly influences the shape of any derived pharmacophore. In contrast, the (1s,4s) enantiomer would generate the mirror-image structure, and the cis isomer would alter the relative spatial positioning of the carbamoyl and carboxylate groups, leading to a structurally distinct final product . No biological data exists to compare these isomers, as the primary value is synthetic utility.

Chiral Chemistry Stereoselective Synthesis Medicinal Chemistry

Functional Group Architecture: The Role of the Aryl Bromide as a Synthetic Handle vs. Des-Bromo Analogs

A key differentiating feature for procurement is the presence of the aryl bromide on the pyridine ring. This functional group is essential for performing palladium-catalyzed cross-coupling reactions to elaborate the molecular scaffold. The closest analog, (1r,4r)-Methyl 4-(pyridin-2-ylcarbamoyl)cyclohexanecarboxylate (the des-bromo version), completely lacks this reactivity handle. Using the des-bromo analog would make subsequent diversification via coupling reactions impossible without additional, low-yielding C-H activation steps .

Cross-Coupling C-C Bond Formation Late-Stage Functionalization

Protecting Group Strategy: Methyl Ester vs. Free Carboxylic Acid for Synthetic Scalability

The compound is supplied as the methyl ester, a protected form of the cyclohexanecarboxylic acid. This is a critical differentiator from the corresponding free acid, (1r,4r)-4-(5-bromopyridin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. The free acid can cause unwanted side reactions (e.g., acid-base reactions, poor solubility in organic solvents) and would be incompatible with many common transformations performed on the pyridine ring. The methyl ester acts as a latent functional group that can be unmasked under mild, controlled conditions later in the synthesis [1].

Protecting Groups Amide Coupling Process Chemistry

Core Application Scenarios for (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate


Synthesis of Factor Xa Inhibitor Impurity Standards

Edoxaban bromo impurities, which share the core 5-bromopyridin-2-yl motif coupled to a complex cyclohexane scaffold, are required as reference standards for analytical method development and quality control in pharmaceutical manufacturing. This compound can serve as a key intermediate in the de novo synthesis of such impurity standards, where its specific (1r,4r) stereochemistry and reactive sites enable the late-stage introduction of the full Edoxaban side chains .

Medicinal Chemistry Library Design via Parallel Synthesis

The combination of a stereodefined cyclohexane core, a methyl ester (a latent carboxylic acid bioisostere), and an aryl bromide handle makes this compound an ideal central scaffold for generating a library of diverse amide and cross-coupled analogs. Medicinal chemists can prioritize its procurement to explore new chemical space in projects targeting proteins with shallow, lipophilic binding pockets that require a semi-rigid core, such as certain GPCR antagonists or enzyme inhibitors .

Investigating Stereochemical Influence on Pharmacological Activity

Researchers conducting structure-activity relationship (SAR) studies on cyclohexane-containing leads can procure the (1r,4r) isomer to compare its properties against its (1s,4s) enantiomer or the cis diastereomer in a matched molecular pair analysis. This allows for the isolation of stereochemistry as the single variable, providing clear evidence of how three-dimensional shape affects target binding, selectivity, or metabolic stability in a given assay system .

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